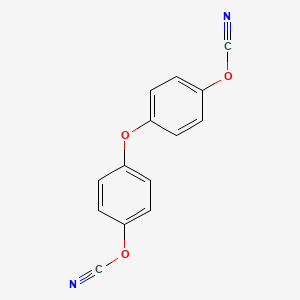

4-(4-(Cyanooxy)phenoxy)phenyl cyanate

Description

4-(4-(Cyanooxy)phenoxy)phenyl cyanate (IUPAC: 4-{2-[4-(cyanooxy)phenyl]propan-2-yl}phenyl cyanate) is a bifunctional aromatic compound featuring two cyanate (-OCN) groups attached to a diphenylether backbone.

Properties

Molecular Formula |

C14H8N2O3 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

[4-(4-cyanatophenoxy)phenyl] cyanate |

InChI |

InChI=1S/C14H8N2O3/c15-9-17-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)18-10-16/h1-8H |

InChI Key |

SNYVZKMCGVGTKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC#N)OC2=CC=C(C=C2)OC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-Cyano-2-fluorophenoxy)phenyl 4-Methylbenzenesulfonate

- Structure: Contains a fluorophenoxy group and a sulfonate ester.

- Key Differences :

- Reactivity : The sulfonate ester group enhances polarity, making it more soluble in polar solvents compared to the cyanate-based target compound. The fluorine atom increases metabolic stability, favoring pharmaceutical applications .

- Applications : Likely used as a synthetic intermediate in drug development, contrasting with the target compound’s material science applications.

4-Cyano-4'-n-octyloxybiphenyl

- Structure: Biphenyl core with a cyano group and an octyloxy chain.

- Key Differences: Solubility and Phase Behavior: The octyloxy chain imparts non-polar solubility and liquid crystalline properties, unlike the rigid diphenylether structure of the target compound. Applications: Primarily used in liquid crystal displays (LCDs), whereas the target compound’s cyanate groups suggest utility in high-temperature polymers .

4-(Dimethylamino)phenyl Isocyanate

- Structure: Aromatic ring with an isocyanate (-NCO) and dimethylamino group.

- Key Differences: Reactivity: The isocyanate group reacts rapidly with nucleophiles (e.g., alcohols, amines), forming urethanes or ureas. The target compound’s cyanate groups exhibit slower reactivity, favoring step-growth polymerization. Electronic Effects: The dimethylamino group is electron-donating, altering electronic properties compared to the electron-withdrawing cyanate groups in the target compound .

Phenyl Isocyanate

- Structure : Simplest aromatic isocyanate.

- Key Differences: Functionality: Monofunctional vs. Applications: Common in polyurethane synthesis, whereas the target compound’s dual cyanate groups enable high crosslink density in thermosetting resins .

Comparative Data Table

Research Findings and Trends

- Thermal Stability : Cyanate-based compounds (e.g., the target compound) exhibit superior thermal stability (>300°C decomposition) compared to sulfonate esters or isocyanates, making them ideal for aerospace composites .

- Reactivity Hierarchy : Isocyanates (-NCO) > Cyanates (-OCN) > Sulfonates in nucleophilic reactions, influencing their roles in polymer networks .

- Structural Influence : Alkyl chains (e.g., octyloxy) enhance solubility but reduce rigidity, whereas aromatic backbones (e.g., biphenyl, diphenylether) improve mechanical strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.